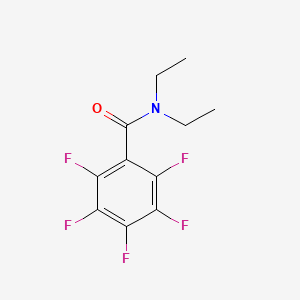
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a diethylamide group. The molecular formula is C11H11F5NO, and it is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The amide group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.
Reduction: Formation of N,N-diethyl-2,3,4,5,6-pentafluorobenzylamine.
Oxidation: Formation of N,N-diethyl-2,3,4,5,6-pentafluoronitrobenzamide.
Aplicaciones Científicas De Investigación
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique electronic properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2,3,4,5,6-pentafluorobenzamide is influenced by its ability to interact with various molecular targets. The electron-withdrawing fluorine atoms can modulate the compound’s reactivity and binding affinity to biological targets. The diethylamide group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the diethylamide group, making it less hydrophobic and potentially less bioavailable.
N,N-Dimethyl-2,3,4,5,6-pentafluorobenzamide: Similar structure but with dimethyl groups instead of diethyl, which can affect its steric and electronic properties.
2,3,4,5,6-Pentafluorobenzoyl chloride: A precursor in the synthesis of N,N-diethyl-2,3,4,5,6-pentafluorobenzamide, more reactive due to the acyl chloride group.
Uniqueness
This compound stands out due to the combination of the electron-withdrawing fluorine atoms and the hydrophobic diethylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
889-98-5 |
|---|---|
Fórmula molecular |
C11H10F5NO |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
N,N-diethyl-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C11H10F5NO/c1-3-17(4-2)11(18)5-6(12)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3 |
Clave InChI |
UMIHHSHVBKDYOX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


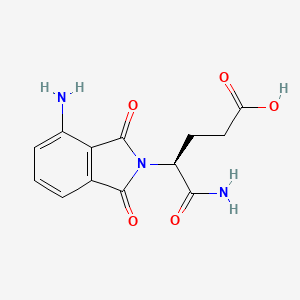

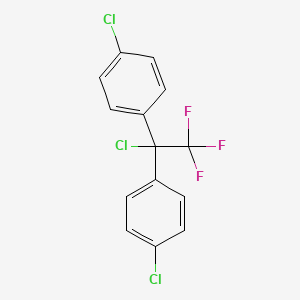
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
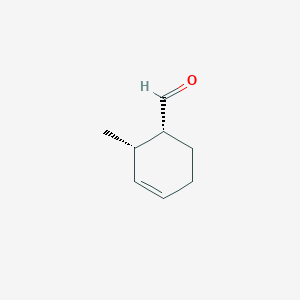
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)
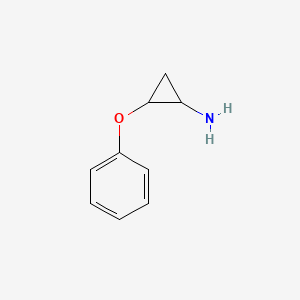
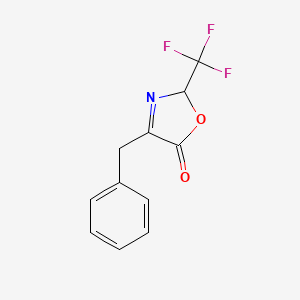
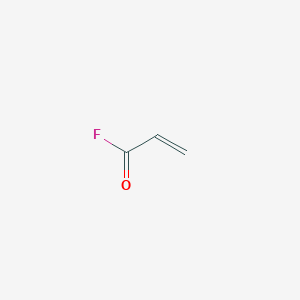
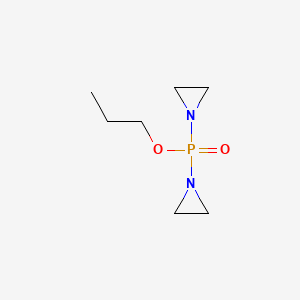
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
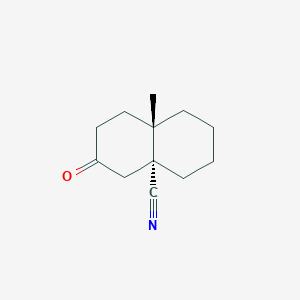
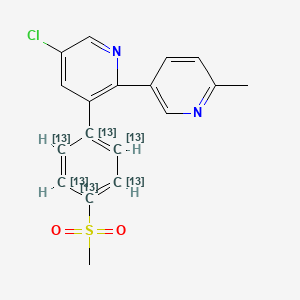
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
